molecular formula C9H12N2O2 B1414879 methyl N-(4-aminophenyl)-N-methylcarbamate CAS No. 10252-00-3

methyl N-(4-aminophenyl)-N-methylcarbamate

Cat. No.: B1414879
CAS No.: 10252-00-3
M. Wt: 180.2 g/mol
InChI Key: ZKGGELKXEUSJSA-UHFFFAOYSA-N
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Description

Methyl N-(4-aminophenyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis Methods

The compound has been involved in various chemical synthesis methods. A notable method involves the treatment of 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts leading to the production of 4-nitrophenyl N-methylcarbamate and other analogues, highlighting the compound's potential as a safer alternative to highly toxic substances (Peterson, Houguang, & Ke, 2006). The electrophilic amination of methyl N-(hydroxyphenyl)carbamates has also been studied, showcasing the compound's potential in regioselective synthesis processes (Velikorodov, Kutlalieva, Stepkina, Shustova, & Poddubny, 2020).

Biological Monitoring

In the context of biological monitoring, the compound has been involved in the determination of certain herbicide metabolites in urine, indicating its relevance in environmental and health safety monitoring (Schettgen, Weiss, & Angerer, 2001).

Enzyme-Linked Immunosorbent Assay (ELISA)

The compound has been used in the development of ELISA for the detection of the N-methylcarbamate insecticide metolcarb, indicating its importance in the field of analytical chemistry for monitoring insecticide residues in environmental and agricultural samples (Zhang, Li, Zhu, Xu, Liu, Hu, Jiang, & Cao, 2006).

Thermal Decomposition Studies

The thermal decomposition behavior of related carbamates has been studied, providing insights into the production of industrial materials like methylene-4,4'-di(phenylisocyanate) and the formation of by-products under specific conditions, which is critical for understanding the safety and environmental impact of these processes (Lewandowski & Milchert, 2005).

Mechanism of Action

Target of Action

The primary target of methyl N-(4-aminophenyl)-N-methylcarbamate is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as signal transduction as cyclic adenosine monophosphate (cAMP). They also have a broader role in the central nervous system .

Mode of Action

This compound acts as an inhibitor of the adenosine receptor . It binds to the receptor, preventing its normal function. The Ki value for its action on Rat ecto-5’-Nucleotidase is 29 nM . This interaction with the adenosine receptor leads to changes in the biochemical processes that the receptor is involved in .

Biochemical Pathways

The compound’s interaction with the adenosine receptor affects the biochemical pathways that the receptor is involved in . This includes energy transfer processes involving ATP and ADP, as well as signal transduction processes involving cAMP . The downstream effects of these disruptions would depend on the specific cellular context and the other molecules involved in these pathways.

Result of Action

The result of the compound’s action would be a disruption of the normal functioning of the adenosine receptor . This could lead to changes in energy transfer and signal transduction processes in the cells where the receptor is present . The specific molecular and cellular effects would depend on the context, including the types of cells and the other molecules present.

Properties

IUPAC Name

methyl N-(4-aminophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGGELKXEUSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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